

Application Notes and Protocols: Chapman's Biomimetic Synthesis of Carpanone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the biomimetic total synthesis of (±)-**Carpanone**, as pioneered by Chapman and coworkers in 1971. This landmark synthesis is a classic example of biomimetic chemistry, constructing a complex hexacyclic natural product with five contiguous stereocenters in a remarkably efficient manner. The key transformation involves a palladium-catalyzed oxidative coupling of a phenol precursor, which triggers a spontaneous intramolecular hetero-Diels-Alder reaction to furnish the intricate **carpanone** scaffold.

Overview of the Synthetic Strategy

The synthesis begins with commercially available sesamol and proceeds through four key stages:

- Allylation of Sesamol: Introduction of an allyl group via a Williamson ether synthesis.
- Thermal Claisen Rearrangement: A[1][1]-sigmatropic rearrangement to form C-allylated sesamol.
- Isomerization: Base-catalyzed migration of the allyl double bond into conjugation with the aromatic ring to form the key precursor, desmethylcarpacin.



• Oxidative Dimerization and Intramolecular [4+2] Cycloaddition: The cornerstone of the synthesis, where palladium(II) chloride mediates the dimerization of desmethylcarpacin and subsequent spontaneous cycloaddition to yield (±)-Carpanone.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

Step	Reactio n	Starting Material	Key Reagent s	Solvent	Conditi ons	Product	Yield (%)
1	O- Allylation & Claisen Rearrang ement	Sesamol	1. Allyl chloride, KOH2. Heat	1. EtOH2. Neat	1. Reflux2. 220-270 °C	6- Allylsesa mol	62% (from Sesamol over 2 steps)
2	Isomeriz ation	6- Allylsesa mol	t-BuOK	DMSO	Not specified	Desmeth ylcarpaci n	Not specified
3	Oxidative Coupling & Cycloadd ition	Desmeth ylcarpaci n	PdCl ₂ , NaOAc	MeOH/H₂ O (5:1)	38 °C, 3 h	(±)- Carpano ne	46%

Experimental Protocols Step 1: Synthesis of 6-Allylsesamol

This procedure combines the O-allylation of sesamol and the subsequent thermal Claisen rearrangement.

 O-Allylation: In a round-bottom flask, dissolve sesamol in ethanol. Add potassium hydroxide (KOH) and stir until the base dissolves. To this solution, add allyl chloride and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, cool the reaction mixture, dilute with water, and



extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-allylsesamol.

Claisen Rearrangement: Purify the crude O-allylsesamol by distillation. Heat the purified O-allylsesamol in a sealed tube or a flask equipped with a reflux condenser to 220-270 °C.[2]
 The rearrangement is typically complete within a few hours. The progress of the reaction can be monitored by TLC. After cooling, the resulting 6-allylsesamol can be purified by chromatography on silica gel.

Step 2: Synthesis of Desmethylcarpacin (Isomerization)

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
 dissolve 6-allylsesamol in anhydrous dimethyl sulfoxide (DMSO).
- Add potassium tert-butoxide (t-BuOK) portion-wise to the solution at room temperature.[2]
- Stir the reaction mixture at room temperature and monitor its progress by TLC. The isomerization is typically rapid.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure desmethylcarpacin.

Step 3: Biomimetic Synthesis of (±)-Carpanone

- In a round-bottom flask, dissolve desmethylcarpacin in a 5:1 mixture of methanol and water.
 [2]
- Add sodium acetate (NaOAc) to the solution and stir until it dissolves.
- To this solution, add palladium(II) chloride (PdCl₂, 0.5 equivalents) in one portion.[2]

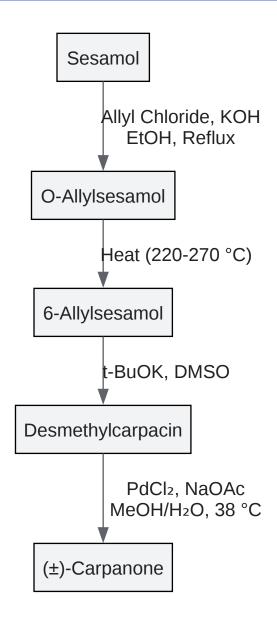


- Heat the reaction mixture to 38 °C and stir for 3 hours.[1] The solution will typically turn black as palladium metal precipitates.
- After 3 hours, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the precipitated palladium.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (±)-**Carpanone** as a crystalline solid. The reported yield for this final step is 46%.[2]

Visualizing the Workflow and Proposed Mechanism

The following diagrams illustrate the overall synthetic workflow and the proposed mechanism for the key biomimetic transformation.

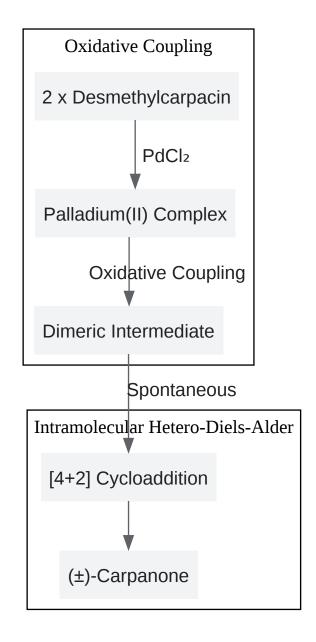




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Caption: Overall synthetic workflow for Chapman's total synthesis of (±)-Carpanone.





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Caption: Proposed mechanism for the final biomimetic cascade to (±)-Carpanone.

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